The compound is synthesized through solid-phase peptide synthesis techniques, often utilizing various coupling agents and protecting groups to ensure the correct assembly of amino acids. It is classified as a peptidomimetic due to its structural resemblance to natural peptides while possessing unique modifications that enhance its pharmacological properties.
The synthesis of H-Tyr-Ala-Gly-N(Me)Phe-Met(R-O)-ol typically involves the following steps:
The yield and purity of synthesized peptides can vary significantly based on the methods employed, with typical yields ranging from 60% to 90% depending on the complexity of the sequence and the efficiency of the coupling reactions .
H-Tyr-Ala-Gly-N(Me)Phe-Met(R-O)-ol has a complex molecular structure characterized by:
The three-dimensional structure can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography, providing insights into its conformation and potential binding sites on opioid receptors .
H-Tyr-Ala-Gly-N(Me)Phe-Met(R-O)-ol can undergo several chemical reactions relevant in biochemical contexts:
These reactions are crucial for understanding how modifications in peptide structure can influence biological activity .
The mechanism of action for H-Tyr-Ala-Gly-N(Me)Phe-Met(R-O)-ol primarily involves its interaction with opioid receptors, specifically:
H-Tyr-Ala-Gly-N(Me)Phe-Met(R-O)-ol possesses several notable physical and chemical properties:
These properties are essential for determining formulation strategies in pharmaceutical applications .
H-Tyr-Ala-Gly-N(Me)Phe-Met(R-O)-ol has several applications in scientific research and medicine:
The structural design of H-Tyr-Ala-Gly-N(Me)Phe-Met(R-O)-ol originates from endogenous enkephalin scaffolds, particularly Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), which exhibit preferential affinity for δ-opioid receptors but lack receptor specificity and metabolic stability [2] [4]. Enkephalins possess the conserved N-terminal sequence Tyr-Gly-Gly-Phe, which constitutes the opioid message domain essential for receptor recognition and activation [4] [9]. This domain interacts with conserved residues in the orthosteric binding pocket of opioid receptors, as revealed by cryo-EM structures of peptide-receptor-G protein complexes [3].
Significant structural evolution occurred with the development of second-generation enkephalin analogs, such as [D-Ala²]-enkephalins, which demonstrated enhanced enzymatic stability through resistance to aminopeptidase cleavage [4] [9]. Further optimization led to cyclic enkephalin analogs like DPDPE ([D-Pen²,D-Pen⁵]-enkephalin) and biphalin, which incorporate conformational constraints to stabilize bioactive structures and improve receptor selectivity [4] [9]. The compound H-Tyr-Ala-Gly-N(Me)Phe-Met(R-O)-ol represents an advanced stage in this structural evolution, integrating multiple modifications: 1) Substitution of Gly² with Ala to modulate backbone flexibility; 2) Incorporation of N-methyl-L-phenylalanine at position 4 to reduce hydrogen bonding capacity and enhance proteolytic resistance; and 3) Replacement of the C-terminal carboxylic acid in Met⁵ with a reduced alcohol function (methioninol) to eliminate carboxypeptidase susceptibility [1] [6]. These targeted alterations collectively address the pharmacokinetic limitations of native enkephalins while retaining the essential pharmacophore elements required for opioid receptor engagement.
Table 1: Structural Evolution from Endogenous Enkephalins to H-Tyr-Ala-Gly-N(Me)Phe-Met(R-O)-ol
Peptide | Sequence | Key Modifications | Primary Receptor Affinity |
---|---|---|---|
Met-enkephalin | H-Tyr-Gly-Gly-Phe-Met-OH | None | δ > μ |
Leu-enkephalin | H-Tyr-Gly-Gly-Phe-Leu-OH | None | δ > μ |
[D-Ala², D-Leu⁵]-Enkephalin (DADLE) | H-Tyr-D-Ala-Gly-Phe-D-Leu-OH | D-amino acids at positions 2 and 5 | δ > μ |
[D-Pen²,D-Pen⁵]-Enkephalin (DPDPE) | Cyclic(H-Tyr-D-Pen-Gly-Phe-D-Pen-OH) | Disulfide-constrained cyclic structure | δ-selective |
Biphalin | (Tyr-D-Ala-Gly-Phe-NH)₂ | Bivalent dimeric structure | δ/μ balanced |
H-Tyr-Ala-Gly-N(Me)Phe-Met(R-O)-ol | H-Tyr-Ala-Gly-N(Me)Phe-Met-ol | Ala² substitution, N-methyl-Phe⁴, Met-ol⁵ | Modified δ/μ profile |
The backbone architecture of opioid peptides profoundly influences their conformational stability, receptor interaction kinetics, and susceptibility to proteolytic degradation. Strategic modifications within the peptide backbone serve dual purposes: enhancing metabolic stability by impeding enzyme recognition and optimizing bioactive conformations for improved receptor selectivity and signaling efficacy [4] [5] [9].
N-methylation of the Phe⁴ amide bond represents a critical modification in H-Tyr-Ala-Gly-N(Me)Phe-Met(R-O)-ol. This alteration serves multiple biochemical purposes: 1) It eliminates the hydrogen bond donor capability of the amide nitrogen, thereby disrupting recognition and cleavage by endopeptidases that target the Gly³-Phe⁴ bond; 2) It introduces steric hindrance around the peptide backbone without significantly altering side chain presentation; and 3) It enhances membrane permeability by reducing the overall hydrogen bonding potential of the molecule, potentially improving blood-brain barrier penetration [4] [5]. Studies on enkephalin analogs have demonstrated that N-methylation at specific positions can dramatically extend plasma half-life while maintaining or even enhancing receptor binding affinity. For instance, systematic scanning of amide bonds in Leu-enkephalin revealed that position 4 exhibits moderate tolerance to N-methylation without catastrophic loss of activity, making it an ideal target for modification [4].
C-terminal reduction (Met-ol) constitutes another strategically significant alteration. Native enkephalins terminate in a carboxylic acid group (-COOH) that serves as a recognition site for carboxypeptidases. Reduction to a primary alcohol (-CH₂OH) in methioninol eliminates this vulnerability while preserving the hydrophobic character of the methionine side chain [1] [6]. This modification also subtly alters the electronic properties of the C-terminus, potentially affecting interaction with receptor subpockets that recognize the C-terminal residue. The reduced form maintains the sulfur-containing moiety, which may contribute to hydrophobic interactions within receptor binding pockets, but eliminates the anionic character that might engage in electrostatic interactions [5] [6].
Position 2 substitution (Ala for Gly) modifies the conformational flexibility of the N-terminal message domain. While seemingly conservative, this substitution replaces the achiral, conformationally promiscuous glycine with a chiral alanine residue that imposes specific φ/ψ angle restrictions. Molecular dynamics simulations suggest that this alteration may favor extended conformations that enhance interaction with δ-opioid receptor subpockets while disfavoring μ-opioid receptor binding conformations [4] [5]. The methyl group of alanine also contributes additional hydrophobic character, potentially enhancing membrane partitioning.
Table 2: Biochemical Rationale for Backbone Modifications in H-Tyr-Ala-Gly-N(Me)Phe-Met(R-O)-ol
Modification | Position | Biochemical Effect | Functional Consequence |
---|---|---|---|
Ala substitution | 2 | Increased steric bulk, chiral center introduction | Modulated backbone flexibility, altered conformational sampling, potentially enhanced δ-receptor selectivity |
N-methylation | Phe⁴ amide bond | Elimination of H-bond donor, steric bulk addition | Protease resistance (enkephalinase), enhanced membrane permeability, modified receptor interaction kinetics |
C-terminal reduction | Met⁵ carboxylic acid → alcohol | Elimination of anionic charge, prevention of carboxypeptidase recognition | Resistance to exopeptidases, altered electronic properties for receptor engagement, maintained hydrophobicity |
The incorporation of non-canonical amino acids represents a cornerstone in the rational design of peptide therapeutics, enabling precise modulation of pharmacological properties while maintaining biological activity [5] [10]. H-Tyr-Ala-Gly-N(Me)Phe-Met(R-O)-ol exemplifies this approach through its strategic inclusion of modified residues that confer enhanced stability, receptor selectivity, and improved pharmacokinetic profiles compared to natural opioid peptides [1] [5].
N-methyl-L-phenylalanine constitutes a critical non-standard residue in this analog. This modification exemplifies the strategic application of α,α-dialkyl glycine derivatives to restrict backbone conformations and impede proteolysis [5]. The N-methyl group sterically hinders approach of proteolytic enzymes while simultaneously reducing the amide bond's rotational freedom, potentially locking the peptide into bioactive conformations recognized by δ-opioid receptors [4] [5]. The phenylalanine aromatic side chain is preserved, maintaining crucial π-π stacking interactions with receptor residue Phe³⁵² in the δ-opioid receptor binding pocket, as evidenced by receptor mutagenesis studies [3]. This conservation of side chain pharmacophore elements while altering backbone properties illustrates the nuanced approach of peptidomimetic design—maintaining specific interactions while optimizing scaffold stability.
Methioninol (Met-ol) represents a structurally innovative C-terminal modification. Unlike standard methionine, this reduced analog lacks the carboxylic acid functionality, converting it into a neutral, alcohol-terminated residue [1] [6]. This modification achieves several objectives: 1) It eliminates a primary site of carboxypeptidase cleavage; 2) It reduces overall molecular polarity, potentially enhancing blood-brain barrier penetration; and 3) It maintains the thioether moiety that may participate in hydrophobic interactions within receptor binding pockets [5] [6]. The preservation of the sulfur atom is particularly significant, as it may engage in unique van der Waals interactions or contribute to electron cloud distributions that influence receptor binding kinetics. Additionally, the absence of a terminal charge alters the electrostatic profile of the C-terminus, which may differentially activate intracellular signaling pathways upon receptor engagement [3] [8].
The incorporation of these non-canonical residues follows established principles of peptidomimetic design: 1) Preservation of side chain pharmacophore elements critical for receptor engagement; 2) Strategic alteration of backbone properties to impede enzymatic recognition; 3) Modulation of conformational flexibility to favor bioactive structures; and 4) Optimization of physicochemical properties to enhance bioavailability [5] [10]. The molecular weight (approximately 625.7 g/mol based on C₂₉H₃₉N₅O₈S) and calculated LogP of this analog reflect these design considerations, positioning it within the chemical space more amenable to therapeutic development than native enkephalins [1].
The synergistic integration of these modifications—Ala² substitution, N-methyl-Phe⁴, and Met-ol⁵—demonstrates how rational structural optimization can transform inherently labile peptide sequences into potentially viable pharmacological agents. While detailed receptor binding and functional activity data for this specific analog require further investigation, the strategic application of established peptidomimetic principles suggests a promising profile of enhanced metabolic stability and potentially improved receptor selectivity compared to first-generation enkephalin analogs [4] [5] [9].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7